N-cyclohexyl-9H-fluorene-9-carboxamide
Description
Properties
CAS No. |
7471-88-7 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-cyclohexyl-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C20H21NO/c22-20(21-14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-7,10-14,19H,1-3,8-9H2,(H,21,22) |
InChI Key |
CYCSEKCZGUAQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.
Scientific Research Applications
N-cyclohexyl-9H-fluorene-9-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Fluorene Carboxamides
The following compounds share the fluorene-carboxamide core but differ in substituents, oxidation states, and biological activities:
Key Structural and Functional Differences
- Ketone vs. Hydrocarbon Backbone: Compounds with a 9-oxo group (e.g., entries 2–4 in the table) exhibit enhanced electronic conjugation, which may influence UV absorption or binding to biological targets . Aromatic Extensions: The biphenyl substituent in introduces a planar, hydrophobic moiety that could enhance interactions with aromatic residues in enzymes or receptors.
- Synthetic Routes: The acridine-cyclopentaquinoline analogs (e.g., compounds 3e–3h in ) are synthesized via HCl/ether treatment, yielding hydrochloride salts with high melting points (160–195°C) . Fluorene-4-carboxamides (e.g., compounds 4 and 8 in and ) are synthesized in high yields (75–96%) via amide coupling, with NMR and elemental analysis confirming purity .
- Physical Properties: Melting Points: Hydrochloride salts (e.g., acridine derivatives) exhibit higher melting points (≥160°C) due to ionic interactions, whereas hydroxybutyl-substituted fluorene carboxamides melt at lower temperatures (134–136°C) due to increased flexibility . Solubility: Polar substituents (e.g., hydroxyl or diethylamino groups) improve solubility in polar solvents like methanol or water, whereas bulky aromatic or aliphatic groups (e.g., cyclohexyl, biphenyl) favor organic solvents .
- Biological Activity: Anti-HSV-2 and Immunomodulation: The diethylaminoethyl derivative (compound 8, ) shows notable anti-HSV-2 activity, likely due to its basic side chain facilitating membrane penetration .
Q & A
Q. What synthetic routes are commonly employed for N-cyclohexyl-9H-fluorene-9-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling 9H-fluorene-9-carboxylic acid derivatives with cyclohexylamine using carbodiimide-based activating agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitoring by TLC and characterization via (e.g., fluorene proton signals at δ 7.2–7.8 ppm) and IR (amide C=O stretch ~1650 cm) ensures product integrity. For related Fmoc-protected analogs, similar coupling strategies are documented .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data for this compound is limited, safety measures for fluorene derivatives include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Refer to safety guidelines for structurally similar compounds, such as 9-fluorenecarboxylic acid (acute toxicity LD >2000 mg/kg in rats) and 9,9-dimethyl-9H-fluorene (no acute hazards reported) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SC-XRD with SHELX software (e.g., SHELXL for refinement) is critical for:
- Disorder Modeling : Resolving positional disorder in the cyclohexyl group using PART and SUMP instructions.
- Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., amide N–H···O=C) via Hirshfeld surface analysis.
- Twinned Data Refinement : Applying TWIN commands for non-merohedral twinning.
Example: A solvated fluorene derivative (propan-2-ol 0.334-solvate) showed R-factor convergence to 0.095 after refining disordered solvent molecules .
Q. What mechanistic insights explain the regiochemical stability of the carboxamide group in this compound under acidic/basic conditions?
- Methodological Answer : Stability studies under varying pH (e.g., 1M HCl or NaOH) require:
- Kinetic Monitoring : HPLC with UV detection (λ = 254 nm) tracks hydrolysis rates.
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) predicts activation barriers for amide bond cleavage.
- Isolation of Byproducts : LC-MS identifies degradation products (e.g., 9H-fluorene-9-carboxylic acid).
Note: Fluorene-based amides exhibit higher stability than aliphatic analogs due to aromatic conjugation .
Q. How does solvate formation impact the crystallographic packing of this compound?
- Methodological Answer : Solvate screening (e.g., using methanol, acetone) reveals:
- Polymorph Diversity : Different solvent interactions (e.g., propan-2-ol in ) alter unit-cell parameters.
- Thermal Analysis : DSC/TGA identifies desolvation events (e.g., endothermic peaks at 80–120°C).
- Hirshfeld Surface Maps : Quantify solvent-host interactions (e.g., O–H···O contacts).
Example: A 0.334-propan-2-ol solvate showed disordered solvent occupancy refined using PART and ISOR restraints .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
